Ethyl Ester vs. Methyl Ester: Differential Lipophilicity (LogP) and Polar Surface Area (PSA)
The ethyl ester target compound exhibits a computed LogP of 1.75 and PSA of 56.79 Ų, compared to a LogP of approximately 1.49 and PSA of 81.78 Ų for the corresponding free carboxylic acid (2S)-(+)-3,4-dimethoxyphenylglycine . While LogP data for the direct methyl ester congener (methyl (3,4-dimethoxyphenyl)glycinate) is not explicitly reported in the same database, the trend of increasing LogP with increasing ester alkyl chain length is well-established; the ethyl ester is therefore expected to be more lipophilic than the methyl ester, which in turn influences membrane permeability and oral bioavailability predictions [1].
| Evidence Dimension | Computed LogP and PSA |
|---|---|
| Target Compound Data | LogP = 1.75; PSA = 56.79 Ų |
| Comparator Or Baseline | (2S)-(+)-3,4-dimethoxyphenylglycine: LogP = 1.49; PSA = 81.78 Ų. Methyl ester: LogP not explicitly reported but predicted lower than ethyl ester. |
| Quantified Difference | ΔLogP ≈ +0.26 vs. free acid; PSA decreased by 25 Ų vs. free acid. |
| Conditions | Computed values from Chemsrc database; consistent with standard QSAR predictions for homologous ester series. |
Why This Matters
Higher LogP and lower PSA suggest improved passive membrane permeability, making the ethyl ester a more suitable starting point for cell-based assays or prodrug design compared to the free acid or shorter-chain ester.
- [1] Mannhold, R.; Poda, G.I.; Ostermann, C.; Tetko, I.V. Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. J. Pharm. Sci. 2009, 98, 861–893. View Source
